

Application Notes and Protocols: Carsalam as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Carsalam** (2H-1,3-benzoxazine-2,4(3H)-dione) as a key intermediate in organic synthesis. The document details protocols for the synthesis of **Carsalam** and its subsequent derivatization to obtain a variety of functionalized molecules, including those with potential therapeutic applications.

Introduction to Carsalam

Carsalam, with the systematic name 2H-1,3-benzoxazine-2,4(3H)-dione, is a heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its rigid bicyclic structure, containing both an activated amide and a cyclic carbamate, allows for selective reactions to generate a diverse range of derivatives. This versatility makes **Carsalam** an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and polymers.[1]

Synthesis of Carsalam

Carsalam can be efficiently synthesized from readily available starting materials. Two common methods are presented below, with the modern approach offering a more environmentally friendly and higher-yielding process.



Traditional Synthesis from Salicylamide and Ethyl Chloroformate

A traditional method for synthesizing **Carsalam** involves the reaction of salicylamide with ethyl chloroformate in the presence of a base like pyridine.

Experimental Protocol:

- To a solution of salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles), slowly add ethyl chloroformate (6.0 moles) with stirring at 0°C.
- Reflux the resulting orange solution for 5 hours.
- Pour the reaction mixture into 2 liters of ice water.
- Filter the precipitate and wash it twice with 0.5 liters of water.
- Recrystallize the product from an acetone-ethanol (50:50) mixture to obtain pure Carsalam.
 [2]

Parameter	Value	Reference
Starting Material	Salicylamide	[2]
Reagent	Ethyl Chloroformate	[2]
Solvent	Anhydrous Pyridine	[2]
Yield	83%	[2]
Melting Point	227.5-228.5°C	[2]

Modern, High-Yield Synthesis from Salicylamide and Diethyl Carbonate

A more recent and improved method utilizes diethyl carbonate as a less toxic and moisturestable reagent, offering higher yields and purity.

Experimental Protocol:



- In a 1.5 L reactor, charge 253 g (2.15 mol, 3.0 eq.) of diethyl carbonate and 100 g (0.715 mol, 1.0 eq.) of salicylamide. Stir the resulting suspension for 15 minutes.
- Add 309 g of 20 wt% sodium ethoxide in ethanol (0.93 mol, 1.3 eq.) to the mixture.
- Heat the reaction mixture to 80°C and stir for 2 hours, during which a white precipitate will form.
- Cool the mixture to 50°C and add 387 g of water, stirring until the solution becomes clear.
- Cool the reaction mixture to 0°C.
- Slowly add 109 g of 12 M HCl (1.07 mol, 1.5 eq.) dropwise over 1 hour to precipitate the product.
- Filter the suspension and wash the filter cake sequentially with 231 g of ethanol and 515 g of water.
- Dry the product under vacuum at 50°C for 5 hours to yield Carsalam as a white crystalline solid.

Parameter	Value	Reference
Starting Material	Salicylamide	
Reagent	Diethyl Carbonate, Sodium Ethoxide	
Yield	90%	•
Purity (HPLC)	>99.9%	-

Application of Carsalam in the Synthesis of N-Substituted Derivatives

The nitrogen atom of the benzoxazine ring in **Carsalam** can be readily functionalized, most commonly through N-alkylation, providing access to a wide array of 3-substituted-2H-1,3-



benzoxazine-2,4(3H)-diones. These derivatives are precursors to N-substituted salicylamides and have been investigated for various biological activities.

General Protocol for N-Alkylation of Carsalam

Experimental Protocol:

- In a suitable reaction vessel, dissolve **Carsalam** (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC).
- Add a slight molar excess of a base, such as sodium carbonate (Na₂CO₃).
- Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to a temperature between 60-80°C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
- · Filter the solid, wash with water, and dry.
- Purify the crude product by recrystallization or column chromatography.

Parameter	Value
Solvents	DMF, DMAC
Base	Sodium Carbonate
Temperature	60-80°C
Reaction Time	2-18 hours

Application in the Synthesis of Bioactive Molecules

Carsalam is a valuable intermediate for the synthesis of compounds with potential therapeutic applications, including antimycobacterial and anticonvulsant agents.



Synthesis of Antimycobacterial Agents: 3-Benzyl-2H-1,3-benzoxazine-2,4(3H)-dione Derivatives

Derivatives of **Carsalam**, such as 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-diones, have shown promising in vitro activity against Mycobacterium avium and Mycobacterium kansasii.[3] The synthesis involves the N-benzylation of **Carsalam**.

Experimental Protocol (Representative):

- To a solution of Carsalam (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
- Add the appropriately substituted benzyl bromide (1.1 equivalents) and stir the mixture at room temperature for 12-24 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-benzyl-2H-1,3-benzoxazine-2,4(3H)-dione derivative.

Parameter	Value
Reactants	Carsalam, Substituted Benzyl Bromide
Base	Potassium Carbonate
Solvent	DMF
Temperature	Room Temperature

Synthesis of Anticonvulsant Agents: N-Substituted Salicylamides

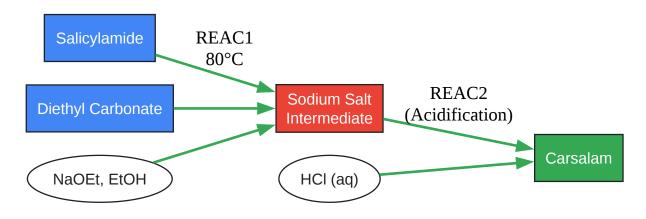
The ring-opening of N-alkylated **Carsalam** derivatives with amines provides a straightforward route to N-substituted salicylamides, a class of compounds that has been explored for anticonvulsant properties.



Experimental Protocol (Generalized):

- Synthesize the desired 3-alkyl-2H-1,3-benzoxazine-2,4(3H)-dione from **Carsalam** using the general N-alkylation protocol (Section 3.1).
- Dissolve the N-alkylated **Carsalam** derivative (1.0 equivalent) in a suitable solvent such as ethanol or THF.
- Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- · Remove the solvent under reduced pressure.
- Purify the resulting N-substituted salicylamide by column chromatography or recrystallization.

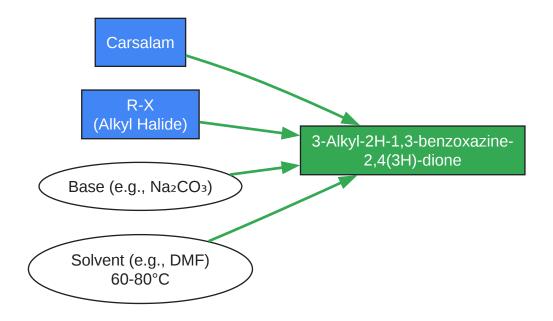
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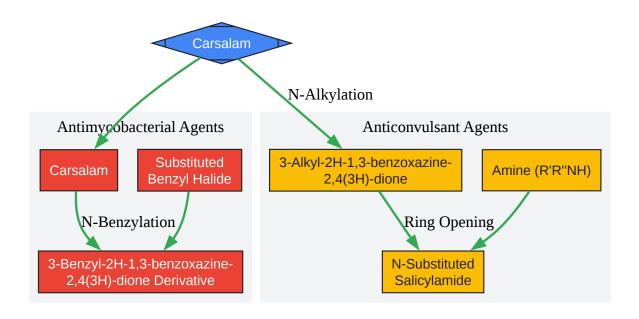
Caption: Synthesis of Carsalam from Salicylamide.





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Caption: N-Alkylation of Carsalam.



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Caption: Synthesis of Bioactive Molecules from Carsalam.



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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Carsalam as a Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662507#using-carsalam-as-an-intermediate-in-organic-synthesis]

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